Lycopene Cyclase Substrate Specificity: 1,1'-Dihydroxylycopene Is Not Processed, Unlike Lycopene
In vitro enzyme assays demonstrate that 1,1'-dihydroxylycopene is not accepted as a substrate by purified lycopene cyclase from Erwinia uredovora, whereas lycopene is cyclized with a Michaelis constant (Km) of 1.8 μM [1].
| Evidence Dimension | Enzyme substrate acceptance and Km |
|---|---|
| Target Compound Data | Not accepted as substrate |
| Comparator Or Baseline | Lycopene, Km = 1.8 μM |
| Quantified Difference | Complete lack of cyclization activity vs. measurable Km (1.8 μM) |
| Conditions | In vitro enzyme assay with purified lycopene cyclase; reaction monitored by HPLC. |
Why This Matters
This establishes 1,1'-dihydroxylycopene as an essential negative control for studies of carotenoid cyclization pathways and confirms its structural incompatibility with this key biosynthetic step.
- [1] Armstrong GA, Hearst JE. Expression, purification and properties of lycopene cyclase from Erwinia uredovora. Biochem J. 1996;316(1):311-317. View Source
